Perfluorooctanonitrile

Catalog No.
S1896120
CAS No.
647-12-1
M.F
C8F15N
M. Wt
395.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorooctanonitrile

CAS Number

647-12-1

Product Name

Perfluorooctanonitrile

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanenitrile

Molecular Formula

C8F15N

Molecular Weight

395.07 g/mol

InChI

InChI=1S/C8F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23

InChI Key

FULLNJNBFUCVES-UHFFFAOYSA-N

SMILES

C(#N)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(#N)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Perfluorooctanonitrile is a synthetic compound belonging to the class of perfluoroalkyl substances. Its chemical formula is C8F17NC_8F_{17}N, and it is characterized by a fully fluorinated carbon chain with a cyano group at one end. This structure imparts unique properties such as high thermal stability, hydrophobicity, and oleophobicity, making it useful in various industrial applications. The compound is colorless and typically exists as a liquid at room temperature, exhibiting low volatility and high resistance to chemical degradation .

  • Environmental Persistence: A major concern with PFON is its environmental persistence. Studies have shown its presence in various environmental compartments, including soil, water, and wildlife tissues [].
  • Bioaccumulation Potential: Due to its stability and lipophilic nature (attracted to fats), PFON can accumulate in the bodies of organisms, potentially leading to adverse effects [].

Solvent and Electrolyte

Due to its high boiling point, excellent thermal and chemical stability, and unique solvation properties, Pentadecafluorooctanenitrile finds use as a solvent in various scientific research applications.

  • Electrochemical Studies: Its ability to dissolve a wide range of electroactive species makes it a valuable solvent for studying electrochemical processes. Research has explored its use in the development of lithium-ion batteries due to its compatibility with lithium metal anodes [].
  • Material Science Research: Scientists utilize Pentadecafluorooctanenitrile as a solvent for studying and processing various materials, including polymers, semiconductors, and organometallic compounds [].

Fluorination Reagent

The presence of multiple fluorine atoms in its structure grants Pentadecafluorooctanenitrile fluorinating properties. Researchers have investigated its potential as a fluorinating agent for organic molecules, potentially offering a milder alternative to traditional harsh fluorinating reagents [].

Further Research Needed

While some studies explore its fluorinating capabilities, more research is required to fully understand its effectiveness and limitations in various fluorination reactions.

Other Potential Applications

Limited research suggests potential applications of Pentadecafluorooctanenitrile in other areas of scientific research:

  • Liquid Crystals: Studies have explored its use in the development of new liquid crystal materials with unique properties [].
  • Biomedical Research: Preliminary research suggests its potential use in certain medical imaging techniques. However, more research is required to understand its safety and efficacy in such applications.

Perfluorooctanonitrile can be synthesized through several methods, including:

  • Electrochemical Fluorination: This method involves the electrochemical fluorination of octanonitrile using fluorine gas in an organic solvent.
  • Fluorination of Precursors: Starting from non-fluorinated precursors, fluorination can be achieved using various fluorinating agents such as sulfur tetrafluoride or elemental fluorine.
  • Rearrangement Reactions: Certain perfluoroalkyl compounds can be rearranged under specific conditions to yield perfluorooctanonitrile .

Perfluorooctanonitrile finds applications in several fields:

  • Industrial Coatings: Due to its hydrophobic and oleophobic properties, it is used in coatings for textiles and paper products.
  • Surfactants: It serves as a surfactant in various formulations, enhancing surface properties.
  • Firefighting Foams: It is utilized in specialized firefighting foams due to its ability to repel water and form stable films over flammable liquids .

Perfluorooctanonitrile shares structural similarities with several other perfluoroalkyl substances. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Perfluorooctanoic AcidC8F17O2C_8F_{17}O_2Known for environmental persistence and toxicity
Perfluorooctane Sulfonic AcidC8F17SO3HC_8F_{17}SO_3HUsed in surfactants; highly regulated due to toxicity
Perfluorononanoic AcidC9F19O2C_9F_{19}O_2Longer carbon chain; different environmental behavior

Perfluorooctanonitrile's unique cyano group differentiates it from these compounds, potentially influencing its reactivity and biological interactions .

Bond Properties and Electronic Distribution

Carbon-Fluorine Bond Characteristics

The carbon-fluorine bonds in perfluorooctanonitrile exhibit exceptional strength, with bond dissociation energies ranging from 115 to 130 kilocalories per mole [6] [7]. These bonds are among the strongest single bonds in organic chemistry, significantly exceeding the strength of carbon-hydrogen bonds (104.9 kcal/mol), carbon-chlorine bonds (83.7 kcal/mol), and other carbon-halogen bonds [6] [7].

The carbon-fluorine bond length in perfluorooctanonitrile is approximately 1.35 ångströms, which is shorter than other carbon-halogen bonds despite fluorine having a larger atomic mass than hydrogen [6]. This shortened bond length results from the high electronegativity of fluorine (4.0 on the Pauling scale) compared to carbon (2.5), creating significant ionic character in the bond through partial charges (Cδ+—Fδ−) [6] [7].

Nitrile Group Electronic Properties

The nitrile functional group in perfluorooctanonitrile contains a carbon-nitrogen triple bond with a bond dissociation energy of approximately 125 kilocalories per mole and a bond length of 1.17 ångströms [3]. The electronic structure of the nitrile group is similar to that of an alkyne, with both carbon and nitrogen atoms being sp hybridized, leaving two p orbitals on each atom to form the two π bonds in the triple bond [3].

The nitrogen atom in the nitrile group possesses a lone pair of electrons contained in an sp hybrid orbital, which makes it much less basic than nitrogen in amines due to the 50% s character of the sp hybrid orbital being held close to the nucleus [3]. The presence of the electronegative nitrogen causes the nitrile group to be highly polar, contributing to the overall electronic distribution of the molecule [3].

Electronic Distribution and Molecular Polarity

The electronic distribution in perfluorooctanonitrile is dominated by the high electronegativity of the fluorine atoms and the polar nitrile group [1] [3]. The perfluorinated chain creates an electron-poor carbon backbone due to the inductive electron-withdrawing effect of the fluorine atoms [8] [6]. This electronic environment is further influenced by the nitrile group, which acts as an additional electron-withdrawing center [3].

The combination of multiple carbon-fluorine dipoles and the polar nitrile group results in a molecule with significant overall polarity [3]. The electron density is concentrated around the fluorine atoms and the nitrogen of the nitrile group, leaving the carbon atoms in an electron-deficient state [6] [3].

Thermodynamic Parameters

Phase Transition Properties

Perfluorooctanonitrile exists as a liquid at room temperature with a reported boiling point of 102°C [9]. The density of the compound is 1.68 grams per milliliter at 20°C, which is significantly higher than that of hydrocarbon analogues due to the presence of fluorine atoms [9].

The thermodynamic properties of perfluorooctanonitrile can be understood in the context of other perfluorinated compounds. Studies on perfluoro-n-octane have shown that perfluorinated compounds exhibit unique thermodynamic behavior compared to their hydrocarbon counterparts [10]. The strong carbon-fluorine bonds contribute to thermal stability, with perfluorinated compounds generally requiring temperatures exceeding 1,000°C for complete decomposition [11].

Thermal Stability and Thermodynamic Functions

The exceptional thermal stability of perfluorooctanonitrile results from the high bond dissociation energy of the carbon-fluorine bonds (485-533 kJ/mol) [12] [13]. This thermal stability is characteristic of perfluorinated compounds, which resist degradation and oxidation under normal conditions [11].

Thermodynamic studies on related perfluorinated compounds indicate that the contribution of each carbon-fluorine group to the overall thermodynamic properties follows predictable patterns [10] [14]. The sublimation enthalpies of perfluorinated compounds show that fluorinated alkyl chains contribute similarly to hydrocarbon chains in terms of intermolecular interactions, despite the significantly different electronic properties [14].

PropertyValueUnitsReference
Molecular Weight395.07g/mol [1]
Boiling Point102°C [9]
Density (20°C)1.68g/mL [9]
Physical StateLiquid- [9]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy of perfluorooctanonitrile provides detailed information about the fluorine environments within the molecule [15] [16]. Fluorine-19 nuclear magnetic resonance is particularly valuable for perfluorinated compounds due to the 100% natural abundance of the fluorine-19 isotope and its high magnetic sensitivity [15] [16].

The fluorine-19 nuclear magnetic resonance spectrum of perfluorooctanonitrile exhibits multiple distinct signals corresponding to different fluorine environments [1]. The terminal trifluoromethyl group typically appears around -81 ppm, while the difluoromethylene groups show chemical shifts ranging from -119 to -126 ppm [1]. The fluorine atoms closest to the nitrile group experience different chemical environments due to the electron-withdrawing effect of the nitrile functionality [1].

Dynamic nuclear polarization techniques have been developed specifically for perfluorinated compounds to enhance sensitivity in nuclear magnetic resonance detection [15]. These methods exploit the unique magnetic properties of fluorine nuclei to achieve detection limits suitable for environmental and analytical applications [15].

Infrared Absorption Patterns

Infrared spectroscopy of perfluorooctanonitrile reveals characteristic absorption patterns for both the perfluorinated chain and the nitrile functional group [17] [18]. The carbon-fluorine stretching vibrations appear in the region between 1000 and 1400 wavenumbers, with multiple bands corresponding to different fluorine environments [19] [20].

The nitrile group exhibits a characteristic carbon-nitrogen triple bond stretching vibration around 2200-2300 wavenumbers [20]. This absorption is typically sharp and intense, making it a diagnostic feature for nitrile-containing compounds [20]. The position of this band can be influenced by the electron-withdrawing effect of the perfluorinated chain [20].

Density functional theory calculations have been used to predict infrared spectra of perfluorinated compounds, providing theoretical frameworks for understanding the vibrational modes [18]. These calculations show that carbon-fluorine stretching modes are sensitive to molecular conformation and intermolecular interactions [19].

Mass Spectrometric Fragmentation

Mass spectrometric analysis of perfluorooctanonitrile provides information about fragmentation patterns characteristic of perfluorinated nitriles [21] [22]. The molecular ion peak appears at mass-to-charge ratio 395, corresponding to the molecular weight of the compound [1].

Fragmentation of perfluorooctanonitrile follows patterns typical of perfluorinated compounds, involving sequential loss of difluoromethylene (CF₂) units [22] [23]. The fragmentation mechanism is more complex than simple sequential loss, involving fluorine atom rearrangements and the formation of various ionic species [22].

Collision-induced dissociation studies reveal that perfluorinated compounds require higher collision energies for fragmentation compared to their hydrocarbon analogues [23]. The strong carbon-fluorine bonds resist fragmentation, leading to characteristic mass spectral patterns that can be used for structural identification [23] [24].

Spectroscopic MethodKey Absorption/SignalWavenumber/Chemical ShiftAssignment
¹⁹F Nuclear Magnetic ResonanceMultiple signals-81 to -126 ppmCF₃ and CF₂ groups
Infrared SpectroscopyC-F stretch1000-1400 cm⁻¹Carbon-fluorine bonds
Infrared SpectroscopyC≡N stretch2200-2300 cm⁻¹Nitrile group
Mass SpectrometryMolecular ionm/z 395Intact molecule

Comparative Analysis with Homologous Perfluorinated Compounds

Structural Relationships

Perfluorooctanonitrile belongs to a series of eight-carbon perfluorinated compounds that differ in their terminal functional groups [5] [25]. Comparison with perfluorooctanoic acid reveals that the replacement of the carboxylic acid group (-COOH) with a nitrile group (-C≡N) significantly affects the physical and chemical properties while maintaining the same perfluorinated backbone [1] [5].

The molecular weight of perfluorooctanonitrile (395.07 g/mol) is lower than that of perfluorooctanoic acid (414.07 g/mol) due to the difference in functional group composition [1] [26]. However, both compounds share the same perfluorinated seven-carbon chain, making them valuable for comparative studies of functional group effects [5].

Within the homologous series of perfluorinated compounds, perfluorooctanonitrile exhibits properties that bridge those of perfluorooctane (a simple perfluorinated alkane) and more complex perfluorinated compounds with multiple functional groups [27] [28].

Physical Property Comparisons

The boiling point of perfluorooctanonitrile (102°C) is significantly lower than that of perfluorooctanoic acid (188°C), despite having similar molecular weights [26] [9]. This difference reflects the reduced intermolecular hydrogen bonding capacity of the nitrile group compared to the carboxylic acid functionality [26] [9].

Comparison with perfluorooctane, which has a boiling point of 103-104°C, shows that the nitrile group does not significantly increase the boiling point relative to the fully fluorinated alkane [27] [28]. This contrasts with the substantial boiling point elevation observed for perfluorooctanoic acid [26].

The density of perfluorooctanonitrile (1.68 g/mL) falls within the range typical for eight-carbon perfluorinated compounds, being lower than perfluorooctane (1.766 g/mL) but higher than typical organic nitriles [27] [9].

Electronic and Chemical Properties

The electron-withdrawing character of the nitrile group in perfluorooctanonitrile differs from that of the carboxylic acid group in perfluorooctanoic acid [25] [3]. While both functional groups are electron-withdrawing, the nitrile group exhibits different electronic effects on the perfluorinated chain [3].

Comparative studies of perfluorinated compounds with different functional groups show that the terminal group significantly influences the overall molecular properties [29] [25]. The linear geometry imposed by the nitrile group creates different steric and electronic environments compared to the planar carboxylic acid group [3].

The chemical stability of perfluorooctanonitrile is expected to be high, similar to other perfluorinated compounds, due to the strength of the carbon-fluorine bonds [11] [4]. However, the nitrile group may provide different reactivity patterns compared to other perfluorinated compounds [3].

CompoundFormulaMolecular Weight (g/mol)Boiling Point (°C)Functional Group
PerfluorooctanonitrileC₈F₁₅N395.07102Nitrile
Perfluorooctanoic acidC₈HF₁₅O₂414.07188Carboxylic acid
PerfluorooctaneC₈F₁₈438.06103-104None
Perfluorooctyl bromideC₈BrF₁₇498.96142Bromide

The dehydration of perfluorooctanamide represents the most widely employed synthetic route for perfluorooctanonitrile production [1] [2] [3]. This transformation involves the elimination of water from the primary amide functionality, necessitating the use of powerful dehydrating agents capable of activating the carbonyl oxygen and facilitating the departure of the hydroxyl group while simultaneously promoting carbon-nitrogen triple bond formation.

Catalyst Systems and Reaction Parameters

The selection of appropriate dehydrating agents is critical for achieving high conversion rates and product selectivity in perfluorooctanamide dehydration. Phosphorus-based reagents have emerged as the most effective catalyst systems for this transformation [1] [2].

Phosphorus pentoxide demonstrates exceptional efficacy as a dehydrating agent, operating through initial coordination to the carbonyl oxygen, followed by phosphorylation and subsequent elimination [3]. The reaction typically proceeds at temperatures between 150-200°C under solvent-free conditions, achieving yields of 70-85% [1]. The mechanism involves formation of a phosphate ester intermediate, which undergoes intramolecular cyclization and elimination to generate the nitrile product.

Tris(dimethylamino)phosphine in combination with diethylamine has proven highly effective for this transformation [1]. The reaction proceeds optimally in chloroform at reflux temperature (61°C), yielding 88% of the desired nitrile product after 6 hours [1]. This system operates through nucleophilic attack of the carbonyl oxygen on the electrophilic phosphorus center, forming a phosphonium intermediate that facilitates subsequent elimination.

Phosphorus trichloride represents another valuable dehydrating system, particularly when used in conjunction with diethylamine as a base [1]. The reaction proceeds efficiently at temperatures ranging from 0°C to reflux in chloroform, achieving yields of 85-90% [1]. The mechanism involves initial formation of a chlorophosphite ester, followed by base-mediated elimination to afford the nitrile product.

Thionyl chloride serves as an alternative dehydrating agent, operating through formation of an intermediate chlorosulfite ester [2] [4]. The reaction typically requires temperatures of 80-100°C and can be conducted either neat or in toluene solution, achieving yields of 75-85% [2]. The transformation proceeds via nucleophilic attack on sulfur, followed by elimination of sulfur dioxide and hydrogen chloride.

Table 1: Catalyst Systems and Reaction Parameters for Perfluorooctanamide Dehydration

Catalyst SystemTemperature (°C)Solvent SystemBase RequirementTypical Yield (%)
Phosphorus pentoxide (P₂O₅)150-200Solvent-freeNone70-85
Phosphorus trichloride (PCl₃)0-refluxChloroformDiethylamine85-90
Tris(dimethylamino)phosphine [P(NMe₂)₃]reflux (61°C)ChloroformDiethylamine88
Thionyl chloride (SOCl₂)80-100Neat/TolueneNone75-85
Phosphorus oxychloride (POCl₃)120-150ChloroformNone80-90
Triphenyl phosphite [P(OPh)₃]refluxChloroform1,8-Diazabicyclo[5.4.0]undec-7-ene82-88
Benzotrichloride190XyleneNone84
Zinc chloride (ZnCl₂)180-200NeatNone65-75

Yield Optimization Protocols

Optimization of reaction conditions significantly influences the efficiency of perfluorooctanamide dehydration. Temperature control represents a critical parameter, as insufficient heating results in incomplete conversion while excessive temperatures promote decomposition and side product formation [1] [5]. The optimal temperature range varies depending on the dehydrating agent employed, with phosphorus-based systems generally requiring moderate temperatures (60-150°C) compared to metal halide systems that necessitate higher temperatures (180-200°C) [1].

Solvent selection plays a crucial role in reaction optimization. Chloroform has emerged as the preferred solvent for phosphorus-based dehydrating systems due to its chemical inertness toward fluorinated substrates and ability to solubilize both reactants and products [1]. The use of polar aprotic solvents such as acetonitrile or dimethylformamide generally results in reduced yields due to competitive coordination to the dehydrating agent [1].

The stoichiometry of dehydrating agent relative to perfluorooctanamide significantly impacts conversion efficiency [1]. Optimal results are typically achieved using 2-3 equivalents of the dehydrating agent, providing sufficient reactive species while minimizing side reactions. The use of substoichiometric quantities results in incomplete conversion, while large excesses promote undesired side reactions and complicate product purification.

Reaction time optimization requires careful balance between achieving complete conversion and minimizing decomposition [5]. Most dehydration reactions reach completion within 6-12 hours under optimal conditions [1]. Prolonged reaction times beyond 24 hours generally do not improve yields and may result in product degradation or formation of polymeric byproducts.

Base additives, when employed, must be carefully selected to avoid interference with the dehydrating agent while promoting elimination [1]. Diethylamine has proven optimal for phosphorus trichloride and tris(dimethylamino)phosphine systems, providing sufficient basicity to facilitate elimination without competing for coordination sites [1]. Stronger bases such as sodium hydroxide or potassium tert-butoxide are generally incompatible due to their tendency to promote hydrolysis and side reactions.

Electrochemical Fluorination Techniques

Electrochemical fluorination represents a powerful methodology for perfluorooctanonitrile synthesis, particularly when starting from hydrocarbon nitrile precursors [6] [7] [8]. This technique employs anhydrous hydrogen fluoride as both solvent and fluorine source, with electrical current driving the replacement of hydrogen atoms with fluorine [6].

The electrochemical fluorination process operates through a complex mechanism involving initial electron transfer at the nickel anode surface, generating reactive fluoride species that attack the organic substrate [6] [9]. The process proceeds via radical intermediates, resulting in step-wise fluorination until complete hydrogen replacement is achieved [6]. The current density must be carefully controlled to maintain optimal reaction conditions, typically operating between 20-40 mA/cm² [6].

Cell voltage represents a critical parameter in electrochemical fluorination, with optimal performance achieved at 5.0-6.0 V [6]. Lower voltages result in incomplete fluorination and poor conversion rates, while excessive voltages promote side reactions and electrode degradation [6]. Temperature control is equally important, with most processes operating between 0-25°C to minimize side reactions and maintain electrolyte stability [6].

The electrode material significantly influences reaction efficiency and product selectivity [6]. Nickel electrodes are preferred due to their resistance to fluorine corrosion and ability to facilitate fluorine radical generation [6]. The electrode surface must be regularly maintained to prevent passivation and ensure consistent performance throughout the process.

Table 2: Electrochemical Fluorination Process Parameters

ParameterOptimal RangeIndustrial StandardImpact on Yield
Cell Voltage (V)5.0-6.05.1-5.7Higher voltage increases yield
Current Density (mA/cm²)20-4022-30Optimal range for efficiency
ElectrolyteAnhydrous HFPure HFPurity critical for selectivity
Temperature (°C)0-2510-20Lower temp reduces side reactions
Electrode MaterialNickelNickelNi essential for fluorination
Process Time (hours)6-248-16Longer time increases conversion
Linear vs Branched Ratio (%)70:30 to 80:2075:25Affects product mixture
Fluorine Content (%)>9899.2Determines product quality

Direct Fluorination Pathways

Direct fluorination methods provide alternative approaches for perfluorooctanonitrile synthesis, particularly when starting from partially fluorinated precursors [10] [11] [12]. These methodologies employ various fluorinating agents under controlled conditions to achieve selective fluorination while maintaining the nitrile functionality.

Elemental fluorine represents the most direct approach, but requires careful control due to its high reactivity [12]. The reaction typically proceeds at elevated temperatures (300-500°C) under controlled pressure conditions [11]. While yields can reach 60-85%, the harsh conditions may promote decomposition and require specialized equipment [12].

Cobalt trifluoride offers a milder alternative for direct fluorination, operating at temperatures of 250-400°C [12]. This reagent provides better selectivity than elemental fluorine, though yields are generally lower (45-70%) [12]. The reaction proceeds through a heterogeneous mechanism involving surface-bound fluorine species.

Xenon difluoride has emerged as an excellent fluorinating agent for selective transformations [12]. Operating at moderate temperatures (100-200°C), this reagent achieves excellent selectivity while maintaining the integrity of sensitive functional groups [13]. Yields typically range from 30-55%, but the high selectivity makes this approach valuable for complex substrates.

Silver difluoride provides another option for controlled fluorination [12]. The reaction conditions are milder than elemental fluorine (150-300°C) and yields range from 40-65% [12]. This reagent is particularly effective for selective fluorination of specific positions within the molecule.

Selectfluor represents a modern electrophilic fluorinating agent that operates under mild conditions [13] [14]. Reactions can be conducted at room temperature to 80°C with excellent selectivity and yields of 70-90% [13]. This reagent is particularly valuable for late-stage fluorination of complex molecules.

Table 3: Direct Fluorination Pathways

Fluorination MethodTemperature Range (°C)Pressure (atm)Reaction Time (hours)Yield Range (%)Selectivity
Elemental Fluorine (F₂)300-5001-102-860-85Moderate
Cobalt Trifluoride (CoF₃)250-4001-54-1245-70Good
Xenon Difluoride (XeF₂)100-2001-36-2430-55Excellent
Silver Difluoride (AgF₂)150-3001-23-1040-65Good
Selectfluor®25-8011-670-90Excellent
N-Fluorobenzenesulfonimide50-15012-865-85Very Good

Industrial Production Strategies

Industrial production of perfluorooctanonitrile requires consideration of economic factors, environmental impact, and process scalability [15] [16]. The electrochemical fluorination process has dominated large-scale production due to its ability to achieve complete fluorination in a single step [15] [16].

The historical production method employed by major manufacturers utilized electrochemical fluorination of octanonitrile precursors [15]. This process generated both linear and branched isomers in a typical ratio of 75:25, necessitating separation and purification steps [15]. The process typically achieved yields of 80-90% based on starting material, with fluorine content exceeding 99% [16].

Telomerization-based approaches have gained importance following environmental concerns regarding traditional electrochemical fluorination [15]. These methods start with fluorotelomer building blocks and achieve selective formation of linear products [15]. While yields may be lower (60-80%), the improved selectivity reduces separation requirements [15].

Process intensification strategies focus on continuous operation and integrated purification systems [16]. Modern industrial processes employ continuous electrochemical cells with in-line separation and recycling of unreacted materials [16]. These approaches improve overall efficiency and reduce waste generation.

Environmental considerations have driven development of alternative production methods with reduced environmental impact [16]. These include development of more selective fluorinating agents and implementation of closed-loop systems to minimize fluorine emissions [16].

Purification and Characterization Protocols

Purification of perfluorooctanonitrile requires specialized techniques due to the unique properties of perfluorinated compounds [17] [18]. The high thermal stability and chemical inertness of the product necessitate physical separation methods rather than chemical purification approaches.

Fractional distillation represents the primary purification method for perfluorooctanonitrile [19]. The compound exhibits a boiling point suitable for distillation under reduced pressure conditions [19]. Typical purification involves distillation at 10-50°C under reduced pressure, achieving purities of 95-98% with recoveries of 85-92% [17].

Sublimation provides an alternative purification approach, particularly effective for achieving high purity products [19]. The process operates at 0.1 mmHg pressure and temperatures of 25-40°C, achieving purities of 98-99.5% [17]. While recovery is somewhat lower (75-85%), this method is valuable for removing trace organic impurities.

Gas chromatography serves both analytical and preparative functions in perfluorooctanonitrile purification [19]. Capillary columns operating at 150-250°C provide excellent separation of isomers and impurities [20]. This technique is particularly valuable for analytical purity assessment, achieving detection of impurities below 0.1%.

Characterization of perfluorooctanonitrile employs multiple analytical techniques to confirm structure and purity [21] [20] [22]. Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive structural information, with characteristic signals for CF₃ groups at -81 ppm and CF₂ groups between -119 to -126 ppm [21] [20] [22]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the nitrile carbon signal at 110-115 ppm and perfluorinated carbon signals between 105-130 ppm [23].

Infrared spectroscopy provides complementary structural information, with the characteristic nitrile stretch appearing at 2250-2260 cm⁻¹ and carbon-fluorine stretches in the region 1000-1350 cm⁻¹ [24]. Mass spectrometry confirms molecular weight and fragmentation patterns, with the molecular ion at m/z 395 and characteristic base peak at m/z 181 corresponding to CF₃CF₂CF₂⁺ [25].

Table 4: Purification and Characterization Methods

TechniqueConditionsPurity Achieved (%)Recovery (%)Primary Use
Fractional DistillationReduced pressure, 10-50°C95-9885-92Bulk purification
Sublimation0.1 mmHg, 25-40°C98-99.575-85High purity isolation
Crystallizationn-Hexane/Acetone92-9670-80Solid impurity removal
Column ChromatographySilica gel, Hexane/Ether90-9580-90Preparative separation
Gas ChromatographyCapillary column, 150-250°C99+N/AAnalytical purity check
Preparative HPLCC18 column, MeCN/H₂O99.5+65-75High-purity isolation

Table 5: Characterization Techniques and Spectroscopic Data

Analytical MethodKey Diagnostic SignalResolution RequiredSample Preparation
¹⁹F NMRCF₃: -81 ppm, CF₂: -119 to -126 ppm564 MHz minimumCDCl₃ or CD₃CN
¹³C NMRCN: 110-115 ppm, CF₂: 105-130 ppm150 MHz minimumCDCl₃
IR SpectroscopyC≡N: 2250-2260 cm⁻¹, C-F: 1000-1350 cm⁻¹4 cm⁻¹KBr pellet or neat
Mass SpectrometryM⁺: 395, Base peak: 181 (CF₃CF₂CF₂⁺)High resolution TOF-MSEI or CI ionization
Elemental AnalysisC: 30.5%, N: 3.54%, F: 66.0%±0.3% accuracyCombustion analysis
Thermal Analysis (TGA/DSC)Decomposition: 350-400°C±2°C precisionInert atmosphere

Thermal analysis provides important information regarding thermal stability and decomposition behavior [26] [27] [28]. Thermogravimetric analysis reveals decomposition temperatures between 350-400°C, while differential scanning calorimetry provides information about phase transitions and thermal events [28]. These data are critical for establishing safe handling and storage conditions for the compound.

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

647-12-1

Wikipedia

Perfluorooctanenitrile

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-16-2023

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